molecular formula C10H10N2O2 B6165904 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1349659-38-6

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Número de catálogo B6165904
Número CAS: 1349659-38-6
Peso molecular: 190.2
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine family of compounds, which are commonly used as anxiolytic, sedative and muscle relaxant drugs. 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a novel compound, and is currently being investigated for its potential therapeutic effects.

Aplicaciones Científicas De Investigación

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is currently being investigated for its potential therapeutic effects. In particular, it has been studied for its anxiolytic, sedative and muscle relaxant effects. Studies have also shown that 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has anticonvulsant and antinociceptive properties. Additionally, it has been explored for its potential use in the treatment of anxiety, depression, and insomnia.

Mecanismo De Acción

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is believed to act on the GABA-A receptor complex in the brain. This receptor complex is responsible for regulating anxiety and other neurological processes. 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is thought to bind to the GABA-A receptor, which increases the amount of chloride ions that enter the neuron, resulting in a decrease in neuronal activity. This results in a calming effect.
Biochemical and Physiological Effects
Studies have shown that 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has anxiolytic, sedative, and muscle relaxant properties. Additionally, it has been found to have anticonvulsant and antinociceptive effects. It has also been shown to have antidepressant and anxiolytic effects in animal models. In addition, 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has been found to have neuroprotective effects, and to reduce inflammation in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione in laboratory experiments include its availability, low cost, and relative safety. Additionally, it is a novel compound and is currently being investigated for its potential therapeutic effects. The main limitation of using 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione in laboratory experiments is its short half-life, which can limit its usefulness in certain types of experiments.

Direcciones Futuras

The potential future directions for 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione include further research into its therapeutic effects, including its potential use in the treatment of anxiety, depression, and insomnia. Additionally, further research into its mechanism of action and its biochemical and physiological effects may yield new insights into its therapeutic potential. Additionally, further research into its potential use as an anticonvulsant and antinociceptive may lead to new treatments for these conditions. Finally, further research into its neuroprotective and anti-inflammatory effects may lead to new treatments for neurological disorders.

Métodos De Síntesis

The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is achieved by combining 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione with 8-methyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80°C and is completed in two hours. The product is then isolated by extraction with ethyl acetate and purified by column chromatography.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves the condensation of 2-amino-3-methylbutanoic acid with cyclohexanone followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-3-methylbutanoic acid", "cyclohexanone", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-methylbutanoic acid with cyclohexanone in the presence of sodium hydroxide to form 8-methyl-2-oxo-3,4,5,6-tetrahydro-1H-1,4-benzodiazepine-5-carboxylic acid.", "Step 2: Cyclization of the intermediate product in acetic acid to form 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione.", "Step 3: Oxidation of the final product with hydrogen peroxide to obtain the desired compound." ] }

Número CAS

1349659-38-6

Fórmula molecular

C10H10N2O2

Peso molecular

190.2

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.